2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide
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Overview
Description
2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound with the molecular formula C17H25ClN2O4. It is known for its unique chemical structure, which includes a morpholine ring and diethoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-diethoxy-4-(morpholin-4-yl)aniline.
Chlorination: The aniline derivative is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2,5-dimethoxy-4-(morpholin-4-yl)phenyl]propanamide: Similar structure but with methoxy groups instead of ethoxy groups.
2-Chloro-N-[2,5-diethoxy-4-(piperidin-4-yl)phenyl]propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and diethoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
790263-79-5 |
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Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C17H25ClN2O4/c1-4-23-15-11-14(20-6-8-22-9-7-20)16(24-5-2)10-13(15)19-17(21)12(3)18/h10-12H,4-9H2,1-3H3,(H,19,21) |
InChI Key |
ALZZKNXHCOMPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(C)Cl)OCC)N2CCOCC2 |
Origin of Product |
United States |
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